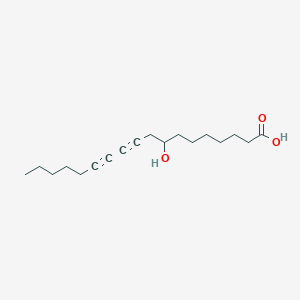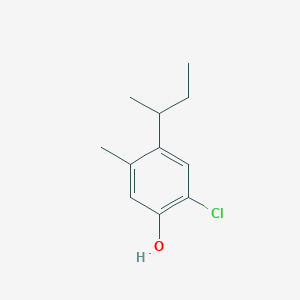![molecular formula C21H25Br B14506058 1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene CAS No. 62856-37-5](/img/structure/B14506058.png)
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene is an organic compound with the molecular formula C22H29Br It is a derivative of benzene, featuring a bromine atom and a heptylphenyl group attached to the benzene ring through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene typically involves the following steps:
Bromination: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Heptylphenyl Group: The next step involves the formation of the heptylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where benzene is reacted with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethenyl Linkage Formation: The final step involves the formation of the ethenyl linkage. This can be achieved through a Heck reaction, where the heptylphenyl group is reacted with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction Reactions: The ethenyl linkage can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include the corresponding alkane.
Scientific Research Applications
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The bromine atom and the ethenyl linkage play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, undergo redox reactions, and participate in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-ethenylbenzene: Similar structure but lacks the heptylphenyl group.
4-Bromoacetophenone: Contains a bromine atom and an acetophenone group instead of the heptylphenyl group.
4-Bromostyrene: Contains a bromine atom and a styrene group instead of the heptylphenyl group.
Uniqueness
1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene is unique due to the presence of the heptylphenyl group, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
62856-37-5 |
|---|---|
Molecular Formula |
C21H25Br |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-heptylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C21H25Br/c1-2-3-4-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(22)17-15-20/h8-17H,2-7H2,1H3 |
InChI Key |
MIRIECPKCZHYPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
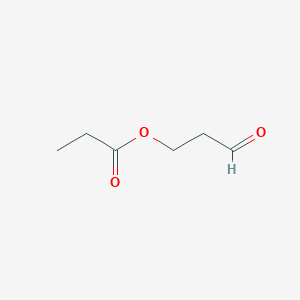
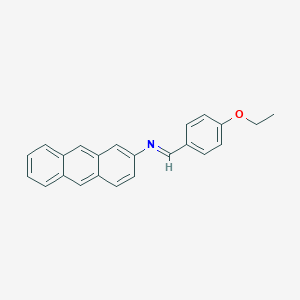
![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
phosphanium iodide](/img/structure/B14506012.png)
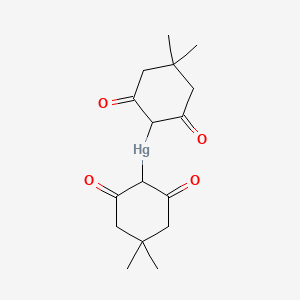
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
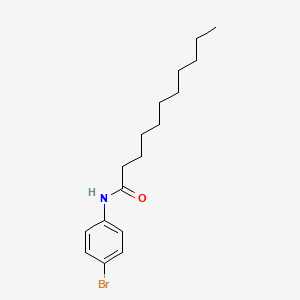
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)

